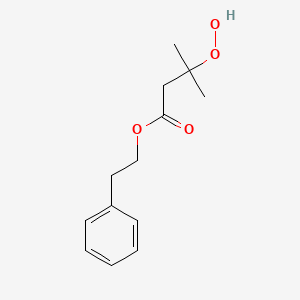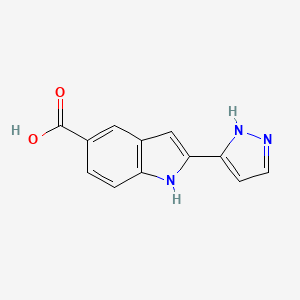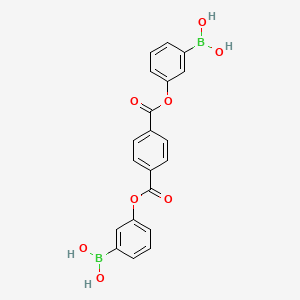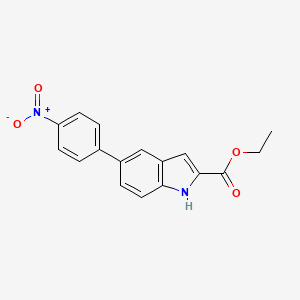![molecular formula C29H44O6 B14205162 Hexadecyl 3-[3,4-bis(acetyloxy)phenyl]prop-2-enoate CAS No. 848401-24-1](/img/structure/B14205162.png)
Hexadecyl 3-[3,4-bis(acetyloxy)phenyl]prop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexadecyl 3-[3,4-bis(acetyloxy)phenyl]prop-2-enoate is a chemical compound with a complex structure that includes a hexadecyl group, a phenyl ring with two acetyloxy groups, and a prop-2-enoate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Hexadecyl 3-[3,4-bis(acetyloxy)phenyl]prop-2-enoate typically involves esterification reactions. One common method involves the reaction of hexadecanol with acrylic acid in the presence of a catalyst such as p-toluenesulfonic acid and a solvent like xylene. The reaction is carried out under reflux conditions, and the water formed during the reaction is removed using a Dean-Stark apparatus .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of continuous reactors and efficient separation techniques to ensure high yield and purity. The choice of solvents and catalysts may vary depending on the specific requirements of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Hexadecyl 3-[3,4-bis(acetyloxy)phenyl]prop-2-enoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can replace the acetyloxy groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines (NH₂R) can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Hexadecyl 3-[3,4-bis(acetyloxy)phenyl]prop-2-enoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound.
Medicine: Explored for its potential therapeutic properties.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Hexadecyl 3-[3,4-bis(acetyloxy)phenyl]prop-2-enoate involves its interaction with specific molecular targets. The acetyloxy groups can undergo hydrolysis to release acetic acid, which can then participate in various biochemical pathways. The phenyl ring and the hexadecyl group contribute to the compound’s lipophilicity, affecting its distribution and interaction with cellular membranes.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4-Bis[4-(acetyloxy)phenyl]3-hexanone: Similar structure with acetyloxy groups and a phenyl ring.
Phenolic Antioxidants: Compounds with phenolic structures and antioxidant properties.
Uniqueness
Hexadecyl 3-[3,4-bis(acetyloxy)phenyl]prop-2-enoate is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Its long hexadecyl chain provides hydrophobic characteristics, while the acetyloxy groups offer potential sites for chemical modification.
Propriétés
Numéro CAS |
848401-24-1 |
|---|---|
Formule moléculaire |
C29H44O6 |
Poids moléculaire |
488.7 g/mol |
Nom IUPAC |
hexadecyl 3-(3,4-diacetyloxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C29H44O6/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-33-29(32)21-19-26-18-20-27(34-24(2)30)28(23-26)35-25(3)31/h18-21,23H,4-17,22H2,1-3H3 |
Clé InChI |
HHJMVWYUTZPNHW-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCOC(=O)C=CC1=CC(=C(C=C1)OC(=O)C)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1,1'-[(2,5-Diiodo-1,4-phenylene)di(ethene-2,1-diyl)]bis[4-(propan-2-yl)benzene]](/img/structure/B14205105.png)

![2-{[5-Chloro-2-(thiophen-2-yl)-1,3-thiazol-4-yl]methyl}-1,2-thiazol-3(2H)-one](/img/structure/B14205117.png)
![6-[6-(Dimethylamino)-5-(1H-pyrrol-2-yl)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14205137.png)

![1H-Pyrazolo[4,3-c]isoquinoline, 5-(2,6-difluorophenyl)-3-methyl-](/img/structure/B14205147.png)

![3-[Dimethyl(phenyl)silyl]-1-(trimethylsilyl)pent-1-yn-3-ol](/img/structure/B14205159.png)


![N-[2-(5-chloropyridin-2-yl)phenyl]-2-iodobenzamide](/img/structure/B14205163.png)
